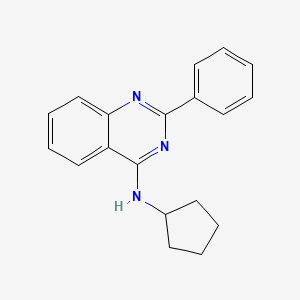

N-cyclopentyl-2-phenylquinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis Techniques and Methods

Expeditious Synthesis via Fe/Cu Relay-Catalyzed Domino Strategy : A study by Jia et al. (2015) details an efficient synthesis method for 2-phenylquinazolin-4-amines using iron-mediated cycloaddition and copper-catalyzed sequences. This method is important for the preparation of bioactive molecules and drugs.

Swift Synthesis Involving N-heterocyclic Carbene : Debray et al. (2010) describe an original route to synthesize 2-alkyamino-4-phenylquinazolines. The key step is intramolecular cyclization in ionic liquid, a novel approach in Friedel-Crafts-type reactions (Debray et al., 2010).

One-Pot Quinazolin-4-yl-thiourea Synthesis : Fathalla et al. (2001) report on producing 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas via an intramolecular cycloaddition reaction. This synthesis contributes to the formation of compounds useful in various applications (Fathalla et al., 2001).

Heteropolyacids Accelerated Multi-component Synthesis : Gharib et al. (2014) developed a method using Silica-Supported Preyssler Nanoparticles for synthesizing N-phenylquinazolin-4-amines derivatives. This approach highlights the use of heteropolyacids in the synthesis process (Gharib et al., 2014).

Biological and Medicinal Applications

Inhibition of BCRP : A study by Juvale and Wiese (2012) investigates 2-phenylquinazolines as potent inhibitors of the BCRP, an important aspect in cancer therapy and drug resistance studies (Juvale & Wiese, 2012).

Apoptosis Induction and Anticancer Potential : Sirisoma et al. (2009) discovered a 4-anilinoquinazoline derivative that induces apoptosis and shows high efficacy as an anticancer agent, highlighting its therapeutic potential (Sirisoma et al., 2009).

Analgesic and Anti-Inflammatory Activities : Research by Alagarsamy et al. (2015) shows that certain quinazolinyl acetamides possess significant analgesic and anti-inflammatory properties, indicating their potential in pain and inflammation management (Alagarsamy et al., 2015).

Future Directions

properties

IUPAC Name |

N-cyclopentyl-2-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-2-8-14(9-3-1)18-21-17-13-7-6-12-16(17)19(22-18)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTDGGDTEZNZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320508 |

Source

|

| Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196785 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-phenylquinazolin-4-amine | |

CAS RN |

166039-20-9 |

Source

|

| Record name | N-cyclopentyl-2-phenylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)

![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2448339.png)

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)